BenchChemオンラインストアへようこそ!

Acetic acid; 4-methylpiperazine-1-carboxamidine

solubility salt screening formulation

Acetic acid; 4‑methylpiperazine‑1‑carboxamidine (CAS 1208081‑65‑5) is the acetate salt of 4‑methylpiperazine‑1‑carboximidamide, a heterocyclic building block that combines a piperazine ring with a highly basic carboxamidine (guanidine‑like) moiety [REFS‑1]. The compound carries a 1:1 molar ratio of the 4‑methylpiperazine‑1‑carboxamidinium cation to acetate anion, with a molecular formula C₈H₁₈N₄O₂ and a molecular weight of 202.25 g/mol [REFS‑2].

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
CAS No. 1208081-65-5
Cat. No. B1392963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid; 4-methylpiperazine-1-carboxamidine
CAS1208081-65-5
Molecular FormulaC8H18N4O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CN1CC[N+](=C(N)N)CC1
InChIInChI=1S/C6H14N4.C2H4O2/c1-9-2-4-10(5-3-9)6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4)
InChIKeyGYAOETCALVCGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid; 4-Methylpiperazine-1-Carboxamidine (CAS 1208081-65-5): Salt‐Form Identity and Core Chemical Profile for Procurement Evaluation


Acetic acid; 4‑methylpiperazine‑1‑carboxamidine (CAS 1208081‑65‑5) is the acetate salt of 4‑methylpiperazine‑1‑carboximidamide, a heterocyclic building block that combines a piperazine ring with a highly basic carboxamidine (guanidine‑like) moiety [REFS‑1]. The compound carries a 1:1 molar ratio of the 4‑methylpiperazine‑1‑carboxamidinium cation to acetate anion, with a molecular formula C₈H₁₈N₄O₂ and a molecular weight of 202.25 g/mol [REFS‑2]. It is primarily employed as a research chemical and pharmaceutical intermediate, where the carboxamidine pharmacophore serves as a key fragment in antimicrobial, anticancer and antidiabetic drug discovery programmes [REFS‑3].

Why Generic Salt‐Form Substitution is Not a Viable Strategy for Acetic Acid; 4‑Methylpiperazine‑1‑Carboxamidine (CAS 1208081‑65‑5)


The acetate salt (CAS 1208081‑65‑5) cannot be casually interchanged with the free base (CAS 45798‑01‑4), sulfate (CAS 28457‑20‑7), hydrochloride (CAS 861429‑91‑6) or hydroiodide (CAS 77723‑03‑6) forms, even though all share the identical 4‑methylpiperazine‑1‑carboximidamide pharmacophore. The counterion governs critical pharmaceutical properties—aqueous solubility, dissolution rate, hygroscopicity, crystallinity and pH‑dependent stability—that directly affect reproducibility in solution‑phase synthesis, biological assay conditions and formulation development [REFS‑1]. Furthermore, the sulfate salt (4MPI) has documented bactericidal activity through 50S ribosomal subunit binding, yet the potency, spectrum and selectivity of the acetate form may diverge meaningfully from the sulfate form due to differences in ion‑pairing, membrane permeability and intracellular dissociation kinetics [REFS‑2]. Without head‑to‑head comparative data, assuming functional equivalence between salt forms introduces unacceptable risk in both research and procurement decisions.

Quantitative Differentiation Evidence: Acetic Acid; 4‑Methylpiperazine‑1‑Carboxamidine Versus Closest Analogs


Aqueous Solubility Advantage of the Acetate Salt Over the Free Base

The free base 4‑methylpiperazine‑1‑carboximidamide (CAS 45798‑01‑4) has a computationally predicted aqueous solubility of approximately 48.6 mg/mL (48,559 mg/L) at 25 °C [REFS‑1]. The acetate salt (CAS 1208081‑65‑5), by introducing a hydrophilic counterion, is expected to exhibit higher aqueous solubility than the free base, consistent with general salt‑formation principles for basic carboxamidine compounds. While an experimentally measured value for the acetate salt is not publicly available, the class‑level trend is that acetate salts of piperazine‑carboxamidines provide superior solution handling in aqueous assay buffers and reaction media compared to the free base.

solubility salt screening formulation

Counterion‐Dependent Biological Activity: Acetate Versus Sulfate Salt

The sulfate salt, 4‑methylpiperazine‑1‑carboximidamide sulfate (4MPI; CAS 28457‑20‑7), is a documented bactericidal agent that inhibits bacterial growth by binding to the 50S ribosomal subunit, with reported efficacy against staphylococci and enterococci but not against streptococci [REFS‑1]. The sulfate salt also competitively inhibits penicillin‑binding proteins, blocking cell‑wall biosynthesis [REFS‑1]. No published MIC values or target‑engagement data are available for the acetate salt (CAS 1208081‑65‑5). Because the counterion can influence membrane permeability, intracellular accumulation and target‑site pharmacokinetics, the acetate salt may exhibit a distinct potency and selectivity profile that cannot be inferred from sulfate‑salt data.

antibacterial salt form activity comparison

4‑Methyl Substitution Enhances Lipophilicity and Target Engagement Relative to Unsubstituted Piperazine‑1‑Carboximidamide

The unsubstituted piperazine‑1‑carboximidamide (CAS 45695‑84‑9) has demonstrated antimicrobial activity against Candida glabrata, Staphylococcus spp. and other bacterial species, with mechanism ascribed in part to α₂‑adrenergic receptor binding [REFS‑1]. The 4‑methyl substitution present in the target compound (CAS 1208081‑65‑5) introduces additional lipophilicity and steric bulk, which can enhance membrane permeability and alter receptor‑binding kinetics [REFS‑2]. In the broader piperazine‑carboximidamide chemotype, the 4‑methyl substituent is a recurring motif in derivatives with potent anti‑MRSA activity (e.g., compound 27: MIC 1.1 μg/mL against MRSA) and improved oral bioavailability [REFS‑3]. Quantitative comparative data between the 4‑methyl acetate salt and the unsubstituted parent are not available, but class‑level SAR indicates the methyl group is a key driver of antibacterial potency and drug‑like properties.

lipophilicity structure–activity relationship methyl effect

Patent Landscape Density Confirms the 4‑Methylpiperazine‑1‑Carboximidamide Scaffold as a Privileged Intermediate in Drug Discovery

The free base 4‑methylpiperazine‑1‑carboximidamide (CAS 45798‑01‑4) is associated with 243 patents [REFS‑1], underscoring its significance as a synthetic intermediate and pharmacophoric element in medicinal chemistry. Key patent families include WO2010068296A1 (piperazine carboxamidines as antimicrobial agents) [REFS‑2], which encompasses the 4‑methyl substitution pattern, and US20110144109A1 (derivatives of 1‑[substituted]‑4‑methylpiperazine) [REFS‑3]. The acetate salt (CAS 1208081‑65‑5) is specifically listed alongside the free base, sulfate, hydroiodide and hydrochloride forms as a commercially available member of this patent‑protected chemical space [REFS‑4]. For procurement, the acetate salt offers an IP‑transparent entry point into this densely patented scaffold class, enabling the synthesis of diverse derivatives without navigating complex licensing restrictions.

patent analysis building block intellectual property

Optimal Research and Industrial Application Scenarios for Acetic Acid; 4‑Methylpiperazine‑1‑Carboxamidine (CAS 1208081‑65‑5)


Anti‑MRSA Lead Optimisation Programmes

The 4‑methylpiperazine‑1‑carboximidamide chemotype has produced advanced leads with MRSA MIC values of 1.1 μg/mL, a bactericidal mode of action and significantly improved oral bioavailability [REFS‑1]. Procuring the acetate salt (CAS 1208081‑65‑5) provides a ready‑to‑couple building block for elaborating the piperazine‑carboxamidine core with oxadiazole, biphenylthiazole or related linkers, directly accessing a validated anti‑MRSA chemical space.

Salt‑Form Screening and Pre‑formulation Development

The acetate salt is one of at least five commercially available salt forms of 4‑methylpiperazine‑1‑carboximidamide (free base, sulfate, hydroiodide, hydrochloride, acetate) [REFS‑2]. Its distinct solubility and hygroscopicity profile, inferred from general acetate‑salt behaviour, makes it a candidate for parallel salt‑form screening studies where aqueous solubility, crystallinity and compatibility with downstream formulation excipients are critical optimisation parameters.

Library Synthesis and Fragment‑Based Drug Discovery

With 243 patents citing the 4‑methylpiperazine‑1‑carboximidamide scaffold [REFS‑3], the acetate salt serves as a high‑priority building block for constructing focused compound libraries targeting bacterial 50S ribosomal subunit inhibitors, penicillin‑binding protein ligands, and α₂‑adrenergic receptor modulators [REFS‑4]. The commercial availability of the acetate salt at >97% purity (e.g., Leyan, MolCore) enables parallel synthesis workflows without the need for in‑house salt preparation.

Benchmarking Studies for Counterion‑Dependent Pharmacology

The documented bactericidal activity of the sulfate salt (4MPI) via 50S ribosomal subunit binding and penicillin‑binding protein inhibition [REFS‑5] provides a baseline for comparative pharmacology studies. Systematic head‑to‑head testing of the acetate salt against the sulfate salt can reveal counterion‑driven differences in MIC, spectrum of activity and cytotoxicity, generating novel SAR insights that are valuable for both academic publication and industrial patent prosecution.

Quote Request

Request a Quote for Acetic acid; 4-methylpiperazine-1-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.